molecular formula C23H25FN2O4 B5373940 2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid

2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid

Cat. No.: B5373940
M. Wt: 412.5 g/mol
InChI Key: SRMFNIKYRNXVDR-CPNJWEJPSA-N
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Description

2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a fluorophenyl group, a methylbenzoyl group, and a pentanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with 4-methylpentanoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-fluorophenyl)acrylate
  • (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Uniqueness

2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4/c1-14(2)12-20(23(29)30)26-22(28)19(13-16-6-10-18(24)11-7-16)25-21(27)17-8-4-15(3)5-9-17/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMFNIKYRNXVDR-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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